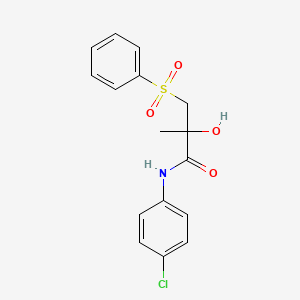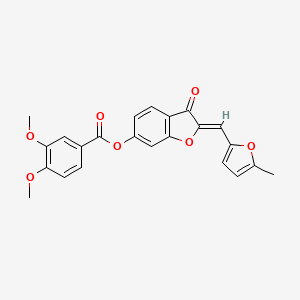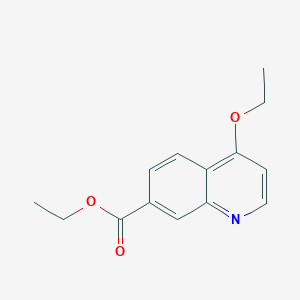![molecular formula C21H18BrN5O2 B2725844 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide CAS No. 1326838-22-5](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O2 and its molecular weight is 452.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research on heterocyclic compounds, including those related to pyrazolo[1,5-d][1,2,4]triazines, focuses on synthesizing novel compounds with potential applications in various domains, such as materials science and chemistry. For instance, the synthesis of innovative heterocycles incorporating a thiadiazole moiety has been explored for potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Such research underscores the versatility of heterocyclic compounds in developing new materials and agents with specific biological or chemical activities.
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of heterocyclic compounds. For example, the synthesis and evaluation of antimicrobial activity of new heterocycles incorporating antipyrine moiety have been explored, demonstrating the potential of these compounds in combating microbial resistance (Bondock et al., 2008). This area of research is crucial for developing new antibiotics and antifungal agents to address the growing concern of drug-resistant pathogens.
Coordination Complexes and Antioxidant Activity
Research into coordination complexes of pyrazole-acetamide derivatives has shown significant antioxidant activity. These studies involve synthesizing coordination complexes and examining their structures and antioxidant properties, which could be relevant for applications in medicinal chemistry and materials science (Chkirate et al., 2019). The antioxidant properties of these complexes highlight their potential in oxidative stress-related conditions and their applications in developing materials with antioxidant capabilities.
Synthetic Pathways and Biological Activities
The exploration of synthetic pathways to create heterocyclic compounds with embedded pyrazolo[1,5-d][1,2,4]triazine structures has led to discoveries in anticancer and antimicrobial activities. Research like this demonstrates the compound's potential in therapeutic applications, emphasizing the importance of synthetic chemistry in drug discovery (Riyadh et al., 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide. This intermediate is then reacted with ethyl iodide to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide", "ethyl iodide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide.", "Step 2: The intermediate product from step 1 is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide." ] } | |
CAS-Nummer |
1326838-22-5 |
Molekularformel |
C21H18BrN5O2 |
Molekulargewicht |
452.312 |
IUPAC-Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-2-14-5-3-4-6-17(14)24-20(28)12-26-21(29)19-11-18(25-27(19)13-23-26)15-7-9-16(22)10-8-15/h3-11,13H,2,12H2,1H3,(H,24,28) |
InChI-Schlüssel |
CMLCGBUFKILKDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(4-butoxybenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2725761.png)
![tert-butyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2725762.png)




![13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol](/img/structure/B2725772.png)

![3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725776.png)
![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725782.png)
![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2725784.png)
